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Tungsten hexafluoride - 7783-82-6

Tungsten hexafluoride

Catalog Number: EVT-458418
CAS Number: 7783-82-6
Molecular Formula: F6W
WF6
Molecular Weight: 297.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tungsten hexafluoride (WF6) is a colorless, volatile inorganic compound. [] It plays a significant role in scientific research, particularly in the electronics industry, due to its unique properties and applications in chemical vapor deposition (CVD) processes. [, , , , , ]

Future Directions
  • Enhanced CVD Processes: Developing improved CVD processes using WF6, focusing on higher deposition rates, better step coverage, and lower processing temperatures, remains a significant area of research. [, , , , ]

Hydrogen Fluoride (HF)

  • Compound Description: Hydrogen fluoride is a colorless gas or fuming liquid that is highly corrosive and toxic. It is a common impurity in crude Tungsten hexafluoride gas. [, , ]
  • Relevance: Hydrogen fluoride is a byproduct of reactions involving Tungsten hexafluoride, such as its synthesis and reactions with silicon-containing compounds. The presence of HF as an impurity in Tungsten hexafluoride can negatively affect the properties of deposited tungsten films. [, , , ]

Sodium Fluoride (NaF)

  • Compound Description: Sodium fluoride is a colorless inorganic salt used in various applications, including the purification of Tungsten hexafluoride. [, ]
  • Relevance: Sodium Fluoride acts as an absorbent for impurities, particularly Hydrogen fluoride, during the purification of crude Tungsten hexafluoride gas. This method highlights the reactivity difference between NaF and WF6, allowing for selective removal of HF. [, ]

Potassium Fluoride (KF)

  • Compound Description: Potassium fluoride is a white, ionic solid similar to Sodium fluoride in its application for purifying Tungsten hexafluoride.
  • Relevance: Potassium fluoride can be used interchangeably with Sodium fluoride in the absorption column for purifying Tungsten hexafluoride. This suggests that both alkali metal fluorides share a similar affinity towards HF, facilitating its removal from WF6.

Tungsten Powder

  • Compound Description: Tungsten powder is a fine, gray powder, serving as the primary source of tungsten in the production of Tungsten hexafluoride.
  • Relevance: Tungsten powder reacts directly with fluorine gas to yield Tungsten hexafluoride. This reaction forms the basis for the industrial production of WF6, highlighting the direct chemical relationship between the two compounds.

Nitrogen (N2)

  • Compound Description: Nitrogen, a colorless and odorless gas, is utilized as a diluent in the synthesis of Tungsten hexafluoride and as a carrier gas during purification. [, ]
  • Relevance: High-purity nitrogen is mixed with fluorine gas to control the reaction rate during the synthesis of Tungsten hexafluoride. Additionally, it is used as a carrier gas in the purification process, suggesting its inertness towards WF6. [, ]

Reference Links:

Nitrogen trifluoride (NF3)

  • Compound Description: Nitrogen trifluoride is a colorless and odorless gas. It can be used as a fluorinating agent in the synthesis of Tungsten hexafluoride.
  • Relevance: Nitrogen trifluoride can be used as an alternative to fluorine gas in reacting with tungsten powder to synthesize Tungsten hexafluoride. This suggests a similarity in reactivity between NF3 and F2 towards tungsten, leading to the formation of WF6.

Silane (SiH4)

  • Compound Description: Silane is a colorless, flammable gas used in the semiconductor industry for depositing silicon and, in this context, for reducing Tungsten hexafluoride to tungsten. [, , , ]
  • Relevance: Silane is a key reactant in the chemical vapor deposition (CVD) of tungsten from Tungsten hexafluoride. It acts as a reducing agent, converting WF6 to tungsten, and significantly influencing the deposition rate and properties of the resulting tungsten film. [, , , ]

Dichlorosilane (SiH2Cl2)

  • Compound Description: Dichlorosilane is a chemical compound used in the semiconductor industry for depositing silicon and, similarly to silane, for reducing Tungsten hexafluoride to tungsten. [, ]
  • Relevance: Dichlorosilane can be used as an alternative reducing agent to silane in the CVD of tungsten from Tungsten hexafluoride. This suggests that both silicon hydrides can effectively reduce WF6, though the choice between them can impact the properties of the deposited tungsten film. [, ]

Tungsten subfluorides (WFx, x<6)

  • Compound Description: Tungsten subfluorides are intermediate compounds formed during the reduction of Tungsten hexafluoride. They are highly reactive and play a critical role in selectivity loss during tungsten CVD.
  • Relevance: These subfluorides, generated on tungsten surfaces during CVD processes, can desorb and migrate within the reaction chamber. This migration can lead to the unwanted deposition of tungsten on other surfaces like silicon dioxide, impacting the selectivity of the Tungsten hexafluoride reduction process.

Tungsten Oxyfluorides (WOxFy)

  • Compound Description: Tungsten oxyfluorides are a group of compounds containing tungsten, oxygen, and fluorine. They can form as byproducts in reactions involving Tungsten hexafluoride and oxygen-containing species. [, ]
  • Relevance: While not directly mentioned in the provided abstracts, the potential formation of tungsten oxyfluorides is implicit due to the presence of oxygen (from sources like SiO2) and the use of WF6 in CVD processes. These oxyfluorides can impact the properties of deposited tungsten films and the overall CVD process. [, ]

Tungsten Silicide (WSi2)

  • Compound Description: Tungsten silicide is a compound of tungsten and silicon commonly used in the semiconductor industry for its electrical conductivity and barrier properties. It can form during the CVD of tungsten from Tungsten hexafluoride on silicon substrates. [, , , ]

Tungsten Nitride (WNx)

  • Compound Description: Tungsten nitride is a compound of tungsten and nitrogen, valued for its electrical conductivity, barrier properties, and diffusion barrier applications in microelectronics. [, ]
  • Relevance: Tungsten nitride is investigated as an alternative material to Tungsten silicide for barrier layers in microelectronic devices. Similar to Tungsten silicide, it can be deposited using modified CVD processes involving Tungsten hexafluoride. The choice between tungsten nitride and tungsten silicide depends on the specific requirements of the application, including thermal stability and compatibility with other materials. [, ]

Tungsten Carbide (WC)

  • Compound Description: Tungsten carbide is a compound known for its extreme hardness and wear resistance, commonly used in cutting tools and wear-resistant surfaces.
  • Relevance: Tungsten carbide coatings can be produced using chemical vapor deposition methods with Tungsten hexafluoride as a precursor. The inclusion of carbon-containing gases, like fluorocarbons, in the CVD process allows for the formation of tungsten carbide. These coatings offer enhanced hardness and durability compared to pure tungsten films, expanding the potential applications of WF6-based deposition processes.

Molybdenum Hexafluoride (MoF6)

  • Compound Description: Molybdenum hexafluoride is a volatile, colorless liquid that shares structural and chemical similarities with Tungsten hexafluoride. [, ]
  • Relevance: Molybdenum hexafluoride is often studied alongside Tungsten hexafluoride in research involving the deposition of refractory metals. Its similar reactivity and volatility make it a relevant compound for comparative analysis, providing insights into the underlying chemical processes of Tungsten hexafluoride-based reactions. [, ]
Overview

Tungsten hexafluoride is an inorganic compound with the chemical formula WF₆. It is a colorless gas at room temperature and is known for its high reactivity, particularly with water and organic materials. Tungsten hexafluoride is classified as a transition metal hexafluoride, a category that includes other metal fluorides known for their strong oxidizing properties. This compound is primarily utilized in the semiconductor industry for etching and as a precursor in chemical vapor deposition processes.

Synthesis Analysis

Methods of Synthesis

The synthesis of tungsten hexafluoride can be achieved through several methods, primarily involving the reaction of tungsten with fluorine gas. The following are notable synthesis methods:

  1. Direct Fluorination: This method involves the direct reaction of tungsten metal with fluorine gas at elevated temperatures, typically between 300°C and 600°C. The reaction can be expressed as:
    W+3F2WF6\text{W}+3\text{F}_2\rightarrow \text{WF}_6
    The process often requires careful control of temperature and fluorine concentration to optimize yield and purity .
  2. Recirculating Gas Flow Method: A more advanced technique involves recirculating a gas stream containing tungsten hexafluoride and fluorine over tungsten powder in a closed reactor system. This method allows for continuous production and removal of tungsten hexafluoride while maintaining optimal reaction conditions .
  3. Low-Temperature Methods: Recent innovations include methods that operate at lower temperatures, reducing the risk of thermal runaway reactions. These processes utilize controlled environments to facilitate the formation of tungsten hexafluoride without excessive energy input .

Technical Details

The synthesis typically requires high-purity tungsten as the starting material, with impurities controlled to very low levels (less than 5 parts per million). The gaseous mixture used in the reaction usually contains about 20% fluorine by volume . The reactor design is crucial, often employing materials such as nickel to withstand corrosive conditions.

Molecular Structure Analysis

Structure

Tungsten hexafluoride has a unique molecular structure characterized by its octahedral geometry. Each tungsten atom is surrounded by six fluorine atoms, forming a symmetrical arrangement that contributes to its chemical properties.

Data

  • Molecular Weight: Approximately 297.83 g/mol
  • Boiling Point: About 17.5°C
  • Melting Point: Not well-defined due to its gaseous state at room temperature.
Chemical Reactions Analysis

Reactions

Tungsten hexafluoride undergoes several significant chemical reactions:

  1. Hydrolysis: When exposed to moisture, tungsten hexafluoride reacts violently with water, producing hydrofluoric acid and tungsten oxides:
    WF6+3H2OWO3+6HF\text{WF}_6+3\text{H}_2\text{O}\rightarrow \text{W}O_3+6\text{HF}
  2. Reactions with Organic Compounds: Tungsten hexafluoride can react with various organic compounds, leading to the formation of organofluorine derivatives.

Technical Details

The hydrolysis reaction is particularly notable due to its exothermic nature and the hazardous byproducts generated, necessitating careful handling and storage protocols for tungsten hexafluoride .

Mechanism of Action

Process

The mechanism by which tungsten hexafluoride interacts with other substances often involves complex pathways influenced by factors such as temperature, pressure, and the presence of catalysts. In semiconductor manufacturing, for example, it acts as an etching agent where it selectively removes materials from silicon wafers through a series of surface reactions.

Data

Studies have shown that the efficiency of tungsten hexafluoride in chemical vapor deposition processes can be significantly affected by the flow rates and concentrations of reactants used in conjunction with it .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless gas
  • Density: Approximately 10.7 g/L
  • Solubility: Highly soluble in organic solvents but reacts violently with water.

Chemical Properties

  • Reactivity: Highly reactive with moisture and organic materials.
  • Oxidizing Agent: Acts as a strong oxidizer in various chemical reactions.
  • Stability: Relatively stable under dry conditions but decomposes upon contact with water or humid air.
Applications

Scientific Uses

Tungsten hexafluoride is primarily utilized in:

  1. Semiconductor Manufacturing: As an etching agent in the fabrication of integrated circuits.
  2. Chemical Vapor Deposition: As a precursor for depositing thin films of tungsten or tungsten-containing compounds on substrates.
  3. Research Applications: In studies related to transition metal chemistry and materials science due to its unique properties.

Properties

CAS Number

7783-82-6

Product Name

Tungsten hexafluoride

IUPAC Name

hexafluorotungsten

Molecular Formula

F6W
WF6

Molecular Weight

297.8 g/mol

InChI

InChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6

InChI Key

NXHILIPIEUBEPD-UHFFFAOYSA-H

SMILES

F[W](F)(F)(F)(F)F

Solubility

Reacts with water
Decomposes in water
Very soluble in carbon tetrachloride, cyclohexane
Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF
MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride)

Canonical SMILES

F[W](F)(F)(F)(F)F

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